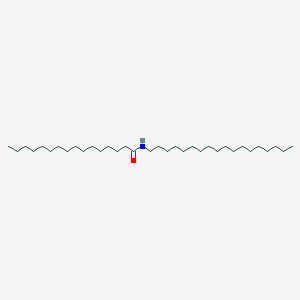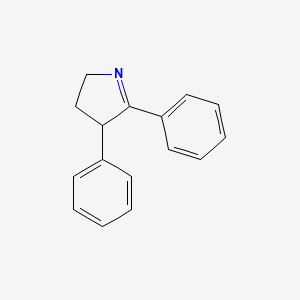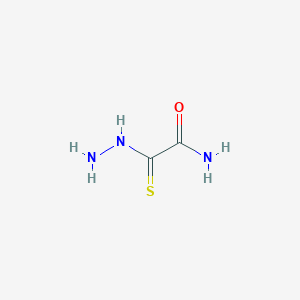
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- is a chemical compound that belongs to the class of benzothiazolones. This compound is characterized by the presence of a benzothiazolone ring substituted with a 2,6-dichlorobenzoyl group. It is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2(3H)-benzothiazolone. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride group.
Oxidation and Reduction: The benzothiazolone ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2,6-dichlorobenzoic acid and 2(3H)-benzothiazolone
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base like pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Hydrolysis: 2,6-dichlorobenzoic acid and 2(3H)-benzothiazolone.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential therapeutic properties and is used in the development of new drugs.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit proteases or other enzymes involved in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzoic Acid: A chlorobenzoic acid with similar structural features but different applications.
2,6-Dichlorobenzoyl Chloride: A precursor used in the synthesis of 2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)-.
2,6-Dichlorobenzonitrile: Another compound with similar chlorinated benzene rings but different functional groups and applications
Uniqueness
2(3H)-Benzothiazolone, 6-(2,6-dichlorobenzoyl)- is unique due to its specific combination of a benzothiazolone ring and a 2,6-dichlorobenzoyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
133044-58-3 |
|---|---|
Fórmula molecular |
C14H7Cl2NO2S |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
6-(2,6-dichlorobenzoyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-8-2-1-3-9(16)12(8)13(18)7-4-5-10-11(6-7)20-14(19)17-10/h1-6H,(H,17,19) |
Clave InChI |
VHWIHBNAGANTSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CC3=C(C=C2)NC(=O)S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)

![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)







